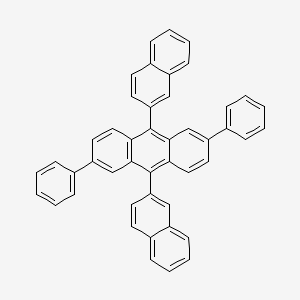

9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene is an organic compound belonging to the anthracene family. It is characterized by its rigid and planar structure, which facilitates strong π-π interactions and high thermal stability. This compound is particularly notable for its applications in organic light-emitting diodes (OLEDs) due to its strong blue fluorescence emission .

Preparation Methods

The synthesis of 9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene involves multi-step organic reactions. Key methods include the Suzuki cross-coupling reaction of 9-bromo-anthracene and naphthalene-2-boronic acid, followed by further functionalization using the Wittig and Heck reactions .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The anthracene core undergoes electrophilic aromatic substitution (EAS) at positions activated by electron-donating groups. Key reactions include:

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ catalyst, 80°C | 9,10-Di(naphthoyl) derivatives | |

| Halogenation | Br₂ in CH₂Cl₂, FeBr₃ catalyst | Brominated anthracene derivatives |

These reactions preserve the compound’s luminescent properties while introducing functional groups for further derivatization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon bonds with aromatic partners:

Heck Reaction Mechanism:

-

Oxidative Addition : Pd⁰ reacts with aryl halides to form Pd²⁺ intermediates.

-

Alkene Coordination : Ethylene or substituted alkenes insert into the Pd–C bond.

-

β-Hydride Elimination : Forms substituted anthracene derivatives with retained conjugation .

Example Synthesis :

| Substrate | Coupling Partner | Catalyst System | Yield |

|---|---|---|---|

| Dibromoanthracene core | Ethyl acrylate | Pd(OAc)₂, PPh₃, DMF, 90°C | 75–80% |

This method produces derivatives with enhanced singlet oxygen (1O2) quenching capabilities .

Oxidation and Reduction Pathways

The compound participates in redox reactions that alter its electronic properties:

Oxidation:

-

Singlet Oxygen Quenching : Reacts with 1O2 to form endoperoxides, critical in photodynamic therapy applications.

Reduction:

-

Hydrogenation under H₂/Pd-C yields partially saturated derivatives, reducing conjugation and blue-shifting fluorescence .

Photochemical Reactions

UV-light exposure induces [4+2] cycloadditions with dienophiles:

| Conditions | Dienophile | Product | Application |

|---|---|---|---|

| UV light (365 nm), RT | Maleic anhydride | Diels-Alder adducts | Tunable luminescence |

These adducts exhibit redshifted emission spectra compared to the parent compound.

Thermal Degradation

At temperatures >300°C, the compound undergoes pyrolysis:

| Temperature Range | Major Process | Products Identified |

|---|---|---|

| 300–400°C | Dehydrogenation | Naphthacene derivatives |

| 400–500°C | Ring fragmentation | Benzene, naphthalene fragments |

Thermal stability up to 300°C makes it suitable for high-temperature OLED processing.

Table 2: Singlet Oxygen Quenching Efficiency

| Derivative Structure | kT(M−1s−1) | Notes |

|---|---|---|

| Anthracene-9,10-divinylsulfonate | 4.3×107 | Double bonds enhance reactivity |

| Anthracene-9,10-diethylsulfonate | 2.0×107 | Lower reactivity due to saturation |

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Role as Emissive Material

One of the primary applications of 9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene is as an emissive material in OLEDs. The compound exhibits strong photoluminescence and efficient energy transfer properties, making it suitable for use as both a host and dopant material in the light-emitting layer of OLEDs. Its structure allows for effective π-π stacking interactions, which enhance its electronic properties .

Performance Characteristics

Research indicates that OLEDs utilizing this compound can achieve notable efficiencies. For example, devices incorporating this compound have demonstrated external quantum efficiencies (EQE) surpassing 1.6% and current efficiencies reaching up to 5.2 cd/A when combined with appropriate dopants . Additionally, the compound's thermal stability and solubility in organic solvents contribute to its effectiveness in device fabrication.

| Device Type | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

|---|---|---|

| OLED with DPA | 5.2 | 2.2 |

| OLED with DPA | 3.2 | 1.6 |

Photophysical Properties

Spectroscopic Analysis

The photophysical characterization of this compound reveals significant absorbance peaks through UV-visible spectroscopy. These peaks correspond to electronic transitions that are crucial for its application in light-emitting devices . The compound's fluorescence quantum yield is notably high, which is essential for efficient light emission.

Triplet-State Dynamics

The compound's ability to facilitate triplet-triplet annihilation (TTA) is another area of interest. TTA can enhance the efficiency of upconversion processes where low-energy photons are converted into higher-energy emissions. Studies have shown that derivatives of this compound can serve as effective annihilators in TTA systems when paired with sensitizers like platinum octaethylporphyrin .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis Techniques : The synthesis typically involves methods such as Suzuki coupling and Wittig reactions to construct the complex structure efficiently. Advanced purification techniques like chromatography are employed to enhance yield and purity.

- Performance in OLEDs : In a comparative study of various anthracene derivatives, the performance metrics of OLEDs using this compound were evaluated against traditional materials like 9,10-diphenylanthracene. Results indicated improved efficiencies due to optimized molecular design .

Mechanism of Action

The mechanism by which 9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene exerts its effects is primarily through its strong π-π interactions and high thermal stability . These properties facilitate efficient energy transfer and emission processes, making it an effective material for OLEDs and other optoelectronic applications . The compound’s molecular targets include various electronic states and pathways involved in light emission and energy transfer .

Comparison with Similar Compounds

9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene is similar to other anthracene derivatives, such as 9,10-diphenylanthracene and 9,10-di(naphthalen-2-yl)anthracene . it is unique in its combination of naphthyl and phenyl substituents, which enhance its thermal stability and fluorescence properties . This makes it particularly suitable for high-performance blue-emitting materials in OLEDs .

Biological Activity

Introduction

9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene (DNDA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique photophysical properties and potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This article delves into the biological activity of DNDA, focusing on its synthesis, photophysical characteristics, and potential implications in biological systems.

Synthesis and Structural Characteristics

DNDA is synthesized through various methods, including Suzuki and Stille coupling reactions. The introduction of bulky naphthyl groups at the 9 and 10 positions of the anthracene core significantly influences its solubility and thermal stability. The rigid structure of DNDA enhances its fluorescence properties, making it a candidate for applications in OLEDs and other optoelectronic devices.

Table 1: Synthesis Overview of DNDA Derivatives

| Reaction Type | Reagents Used | Yield (%) | Key Features |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 85 | High efficiency with minimal by-products |

| Stille Coupling | Organotin compounds | 90 | Effective for introducing bulky substituents |

Photophysical Properties

The photophysical properties of DNDA are crucial for its applications. Studies have shown that DNDA exhibits strong fluorescence with high quantum yields. The absorption spectrum typically peaks around 372.5 nm, with a significant molar absorptivity indicating efficient light absorption.

Table 2: Photophysical Data of DNDA

| Property | Value |

|---|---|

| Absorption Wavelength | 372.5 nm |

| Molar Absorptivity | 14000 L·mol⁻¹·cm⁻¹ |

| Fluorescence Quantum Yield | ~30% |

| Triplet Lifetime | >1 ms |

Toxicity Studies

Research has indicated that anthracene derivatives, including DNDA, can exhibit cytotoxic effects depending on their concentration and exposure duration. In vitro studies have shown that high concentrations can lead to oxidative stress in cellular models, suggesting a need for careful evaluation in biological contexts.

Case Studies

- Cell Viability Assays : In one study, human cancer cell lines were treated with varying concentrations of DNDA. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

- Reactive Oxygen Species (ROS) Generation : Another study assessed the ability of DNDA to induce ROS in cultured cells. The findings revealed that DNDA exposure resulted in increased ROS levels, correlating with observed cytotoxicity.

- Phototoxicity Assessment : Given its strong absorption properties, DNDA was evaluated for phototoxic effects under UV light exposure. Cells treated with DNDA and exposed to UV light showed enhanced cytotoxicity compared to those not exposed to light.

Table 3: Summary of Biological Activity Studies

| Study Type | Findings |

|---|---|

| Cell Viability Assay | Dose-dependent cytotoxicity at >10 µM |

| ROS Generation | Increased ROS levels post-DNDA treatment |

| Phototoxicity | Enhanced cytotoxicity under UV exposure |

Implications in Organic Electronics

The unique properties of DNDA make it a promising candidate for use in OLEDs and other organic electronic devices. Its high thermal stability and efficient light emission are advantageous for device performance.

Case Study: OLED Performance

In an experimental OLED setup using DNDA as a host material, devices demonstrated external quantum efficiencies (EQE) up to 3.2 cd/A when doped with specific fluorescent materials. This highlights the potential of DNDA derivatives in enhancing device efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling anthracene derivatives with substituted naphthalene and phenyl groups via Suzuki-Miyaura or Ullmann coupling reactions. For example, analogous anthracene derivatives (e.g., 9,10-diphenylanthracene) are synthesized using palladium catalysts under inert atmospheres. Reaction optimization includes adjusting temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of aryl halides to anthracene precursors . Purity can be enhanced via column chromatography with silica gel and validated using HPLC (≥99% purity criteria) .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical for validation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and aromaticity. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical C₃₄H₂₂: 430.54 g/mol). X-ray crystallography may resolve steric effects from bulky naphthalene groups. Purity must be confirmed via HPLC with UV detection at λ = 254 nm, as specified for anthracene derivatives .

Q. What are the key stability considerations for long-term storage of this compound in laboratory settings?

- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation and photodegradation. Avoid exposure to moisture, as anthracene derivatives are hygroscopic. Stability testing via accelerated aging (40°C/75% RH for 6 months) and periodic HPLC reanalysis are recommended .

Advanced Research Questions

Q. How do the photophysical properties of this compound compare to simpler anthracene derivatives, and what experimental setups are required for measurement?

- Methodological Answer : The extended π-conjugation from naphthalene groups enhances fluorescence quantum yield and red-shifts emission maxima. Use UV-Vis spectroscopy (250–500 nm range) and fluorescence lifetime imaging microscopy (FLIM) to quantify Stokes shift and excited-state lifetimes. Compare to standards like 9,10-diphenylanthracene (λ_em ~ 400 nm) . For OLED applications, evaluate electroluminescence efficiency using thin-film deposition and current-voltage-luminance (I-V-L) profiling .

Q. What computational methods are suitable for modeling the electronic structure and charge transport behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets can predict HOMO-LUMO gaps and reorganization energies. Molecular dynamics (MD) simulations assess packing motifs in solid-state matrices. Compare computed ionization potentials (IPs) and electron affinities (EAs) with experimental cyclic voltammetry data to validate charge mobility .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., fluorescence quenching or unexpected NMR shifts) for this compound?

- Methodological Answer : Fluorescence quenching may arise from aggregation-caused quenching (ACQ) or solvent polarity effects. Test in dilute solutions (<10⁻⁵ M) and varying solvents (e.g., toluene vs. DMSO). For NMR anomalies, consider dynamic effects (e.g., hindered rotation of naphthalene groups) or paramagnetic impurities. Use variable-temperature NMR to distinguish between static and dynamic disorder .

Q. What strategies mitigate challenges in achieving high crystallinity for X-ray diffraction studies of this compound?

- Methodological Answer : Slow vapor diffusion (e.g., hexane into dichloromethane) promotes single-crystal growth. For persistent amorphous phases, co-crystallize with bulky counterions (e.g., tetraphenylphosphonium salts) or use seeding techniques. Synchrotron radiation may enhance resolution for weakly diffracting crystals .

Q. How does the incorporation of nitrogen or halogen substituents (e.g., bromine) affect the reactivity and optoelectronic properties of this anthracene derivative?

- Methodological Answer : Bromination at the 2- or 6-position (via electrophilic substitution) enables cross-coupling for further functionalization. Nitrogen doping (e.g., 2-aza-anthracene analogs) lowers LUMO levels, enhancing electron transport. Characterize changes via cyclic voltammetry and time-resolved transient absorption spectroscopy .

Q. Handling and Safety

Q. What are the critical safety protocols for handling this compound, given its potential hazards?

- Methodological Answer : Use PPE (nitrile gloves, N95 respirators) to avoid inhalation or dermal contact. Work in fume hoods due to dust formation. Dispose of waste via certified chemical disposal services. Acute toxicity data are limited; treat as a potential irritant (R36/37/38) and follow GHS Category Xi guidelines .

Properties

Molecular Formula |

C46H30 |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

9,10-dinaphthalen-2-yl-2,6-diphenylanthracene |

InChI |

InChI=1S/C46H30/c1-3-11-31(12-4-1)37-23-25-41-43(29-37)45(39-21-19-33-15-7-9-17-35(33)27-39)42-26-24-38(32-13-5-2-6-14-32)30-44(42)46(41)40-22-20-34-16-8-10-18-36(34)28-40/h1-30H |

InChI Key |

DFRBHDAIPDVXOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C4C=C(C=CC4=C3C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)C8=CC9=CC=CC=C9C=C8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.